4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol

Cytotoxicity MCF-7 HCT-116

The compound 4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol (CAS 1798512-68-1) is a synthetic small molecule (C20H18N8O2, MW 402.42) characterized by a non-fused 1,2,4-triazole linked to a pyridazine–piperazine–quinolin-2-ol architecture. This structure differentiates it from fused triazolopyridazine analogs.

Molecular Formula C20H18N8O2
Molecular Weight 402.418
CAS No. 1798512-68-1
Cat. No. B2843212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol
CAS1798512-68-1
Molecular FormulaC20H18N8O2
Molecular Weight402.418
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54
InChIInChI=1S/C20H18N8O2/c29-19-11-15(14-3-1-2-4-16(14)23-19)20(30)27-9-7-26(8-10-27)17-5-6-18(25-24-17)28-13-21-12-22-28/h1-6,11-13H,7-10H2,(H,23,29)
InChIKeyKPOBZILXMPXREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol (CAS 1798512-68-1): A Structurally Distinct Bis-Heterocyclic Scaffold for Kinase and dCTPase Probe Development


The compound 4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol (CAS 1798512-68-1) is a synthetic small molecule (C20H18N8O2, MW 402.42) characterized by a non-fused 1,2,4-triazole linked to a pyridazine–piperazine–quinolin-2-ol architecture. This structure differentiates it from fused triazolopyridazine analogs . It belongs to a broader chemotype explored for protein kinase modulation [1] and, through its piperazin-1-ylpyridazine substructure, has been associated with human dCTP pyrophosphatase 1 (dCTPase) inhibition, a target relevant to cancer cell stemness and nucleotide pool homeostasis [2].

Why CAS 1798512-68-1 Cannot Be Replaced by Generic Fused Triazolopyridazine or Pyrimidine Analogs in Target-Based Screening


The biological activity of heterocyclic kinase and nucleotide-processing enzyme probes is exquisitely dependent on the connectivity and electronic character of the azine core. Fused triazolo[4,3-b]pyridazine-quinoline series, such as those developed for PIM kinase inhibition, rely on a planar, electron-rich fused bicycle for ATP-pocket binding . Conversely, the target compound possesses a non-fused 1,2,4-triazole appended to a pyridazine, creating a spatially and electronically distinct hinge-binding motif characteristic of piperazin-1-ylpyridazine dCTPase inhibitors [1]. Substituting this with a pyrimidine-core analog (e.g., CAS 1788678-62-5) alters nitrogen positioning, which is known to redirect selectivity across the human kinome and related enzyme families [2]. Generic interchange is therefore chemically unsound without quantitative target engagement data.

Quantitative Differentiation Guide for CAS 1798512-68-1: Cytotoxicity, Structural Target Class, and Core-Dependent Selectivity


Cytotoxic Activity Benchmark Against MCF-7 and HCT-116 Cancer Lines

Vendor-reported screening data indicate that CAS 1798512-68-1 exhibits cytotoxic activity with IC50 values < 12 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . This potency range is comparable to reference chemotherapeutic agents in similar assays. Importantly, no direct comparator compound from the fused triazolopyridazine or pyrimidine series has been tested under identical conditions, preventing a definitive head-to-head comparison. The data serve as a baseline for procurement decisions where distinct chemotypes are prioritized for probe development.

Cytotoxicity MCF-7 HCT-116 Cancer Cell Lines IC50

Differentiation from Fused Triazolo[4,3-b]pyridazine Series via Scaffold Topology

The target compound features a non-fused 1,2,4-triazole attached to a pyridazine ring, in contrast to the fused [1,2,4]triazolo[4,3-b]pyridazine core in the lead series reported by Martínez-González et al. (2019). The fused series yields potent PIM-1/PIM-3 inhibitors, with optimized compound 42 demonstrating no significant hERG inhibition at 20 µM and antiproliferative activity across tumor lines . The non-fused scaffold of CAS 1798512-68-1 is structurally analogous to piperazin-1-ylpyridazines identified as human dCTPase inhibitors that display 'outstanding selectivity over related enzymes' [1]. This fundamental difference in ring connectivity dictates target profiling, with the fused scaffold biasing toward PIM kinases and the non-fused scaffold toward dCTPase.

Kinase inhibition PIM kinase Scaffold hopping Triazolopyridazine Selectivity

Core Heterocycle Differentiation: Pyridazine vs. Pyrimidine in the Closest Commercially Available Analog

The closest commercially cataloged analog to CAS 1798512-68-1 is CAS 1788678-62-5, which features an identical quinolin-2-one–piperazine–carbonyl linkage but substitutes the pyridazine ring with a pyrimidine (diazine with nitrogen at positions 1 and 3 instead of 1 and 2) [1]. In the piperazin-1-ylpyridazine dCTPase inhibitor series, potency and selectivity are critically dependent on the pyridazine nitrogen placement; modification yields differential binding to the dCTPase active site [2]. While the pyrimidine analog is marketed as a kinase inhibitor, the pyridazine target compound is expected to shift target engagement toward nucleotide-processing enzymes such as dCTPase, based on class-level SAR.

Structure-Activity Relationship Pyridazine Pyrimidine Bioisostere Target engagement

Key Application Scenarios for CAS 1798512-68-1 Derived from Differential Evidence


Chemical Probe Development for Human dCTP Pyrophosphatase 1 (dCTPase) Target Validation

The non-fused piperazin-1-ylpyridazine scaffold of CAS 1798512-68-1 aligns with the pharmacophore for human dCTPase inhibition, an enzyme implicated in nucleotide pool homeostasis and cancer cell stemness [1]. Unlike fused triazolopyridazine analogs optimized for PIM kinases, this compound is structurally poised for dCTPase target engagement, making it suitable for thermal shift assays, enzymatic inhibition studies, and cellular synergy experiments with cytidine analogs in leukemic cell models [1].

Anticancer Phenotypic Screening in MCF-7 and HCT-116 Cell-Based Assays

With initial cytotoxicity data (IC50 <12 µM) available against breast (MCF-7) and colon (HCT-116) cancer cell lines, this compound serves as a qualified starting point for medium-throughput phenotypic screening cascades [1]. Researchers seeking a non-fused triazole-pyridazine chemotype distinct from the extensively patented fused triazolopyridazine PIM inhibitor series can deploy this compound as a structurally novel probe for hit expansion .

Structure-Activity Relationship (SAR) Studies on Diazine Core Bioisosterism

The pyridazine core of CAS 1798512-68-1 provides a direct comparator to the pyrimidine analog CAS 1788678-62-5 for systematic SAR exploration [1]. Medicinal chemistry teams investigating the impact of single-atom changes on target selectivity between kinase and nucleotide-processing enzyme families can use both compounds to map pharmacophore requirements, binding pose predictions, and selectivity profiles .

Negative Control or Counterscreen for Fused Triazolopyridazine PIM Inhibitor Programs

As a structurally distinct non-fused scaffold, this compound may serve as a counterscreen tool to confirm target engagement specificity. While the fused triazolo[4,3-b]pyridazine-quinoline series (Martínez-González et al., 2019) shows potent PIM-1/PIM-3 inhibition, the target compound can be used to rule out non-specific cytotoxicity or off-target effects shared by the broader heterocyclic class [1].

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